molecular formula C19H18ClN5OS B2777721 5-{[4-(2-Chlorophenyl)piperazin-1-yl]carbonyl}-3-pyridin-2-ylisothiazol-4-amine CAS No. 1251627-31-2

5-{[4-(2-Chlorophenyl)piperazin-1-yl]carbonyl}-3-pyridin-2-ylisothiazol-4-amine

Cat. No.: B2777721
CAS No.: 1251627-31-2
M. Wt: 399.9
InChI Key: YHIGAVXBYHEBAZ-UHFFFAOYSA-N
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Description

5-{[4-(2-Chlorophenyl)piperazin-1-yl]carbonyl}-3-pyridin-2-ylisothiazol-4-amine, also known as CPI-455, is a novel small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. CPI-455 is a potent inhibitor of the lysine-specific demethylase 1A (LSD1), an epigenetic regulator that plays a crucial role in gene expression and chromatin remodeling. The inhibition of LSD1 by CPI-455 has been shown to have significant effects on cancer cell growth and differentiation, making it a promising target for cancer therapy.

Scientific Research Applications

Antimicrobial Activity

  • The synthesis of pyridine derivatives, including structures analogous to the queried compound, demonstrated variable and modest antimicrobial activity against bacteria and fungi. These compounds were synthesized using amino substituted benzothiazoles and chloropyridine carboxylic acid, indicating their potential in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Anticancer Agents

  • A study on 5-aryl-1,3,4-thiadiazole-based compounds, featuring substituted piperazines, showed significant cytotoxicity towards cancer cell lines. These compounds induced cell cycle arrest and apoptotic cell death in cancer cells, highlighting their potential as anticancer agents (El-Masry et al., 2022).

Anticancer and Antiangiogenic Effects

  • Novel thioxothiazolidin-4-one derivatives, incorporating piperazine and other moieties, exhibited anticancer and antiangiogenic effects in mouse tumor models. These findings suggest the therapeutic potential of these derivatives in cancer treatment by inhibiting tumor growth and angiogenesis (Chandrappa et al., 2010).

Structural and Molecular Studies

  • Research on new s-triazine derivatives incorporating piperazine and other moieties provided insights into molecular structures and intermolecular interactions, using X-ray crystallography and DFT calculations. This work contributes to understanding the structural basis of potential pharmacological agents (Shawish et al., 2021).

Biological Activity of 5-Aminomethylene Derivatives

  • The synthesis of 5-(aminomethylene)thiazolidine-2,4-dione derivatives, using heterocyclic models derived from various drug-like molecules, demonstrated antibacterial activity. Compounds with piperazine moieties showed good to excellent activity, indicating their potential in developing new antibacterial agents (Mohanty et al., 2015).

Mechanism of Action

Properties

IUPAC Name

(4-amino-3-pyridin-2-yl-1,2-thiazol-5-yl)-[4-(2-chlorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5OS/c20-13-5-1-2-7-15(13)24-9-11-25(12-10-24)19(26)18-16(21)17(23-27-18)14-6-3-4-8-22-14/h1-8H,9-12,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIGAVXBYHEBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=C(C(=NS3)C4=CC=CC=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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